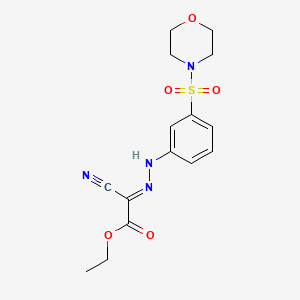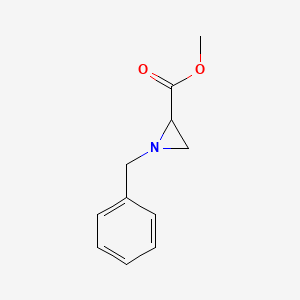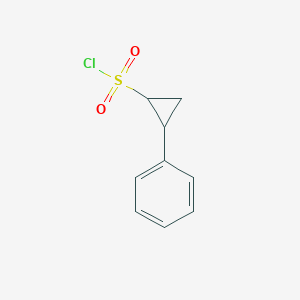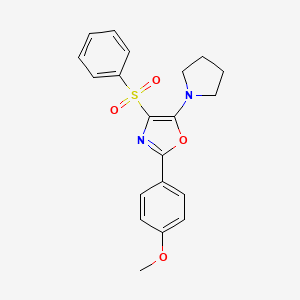
(E)-ethyl 2-cyano-2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound determines its properties and reactivity. While specific structural analysis for this compound is not available, tools like ChemSpider provide structure search access to over 100 million structures .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior under different conditions. Unfortunately, specific information on the physical and chemical properties of this compound is not available in the search results .Scientific Research Applications
Synthesis of Heterocyclic Compounds
(E)-ethyl 2-cyano-2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)acetate and similar compounds are key intermediates in the synthesis of various heterocyclic compounds. These compounds undergo condensation reactions with active methylene reagents to form 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines through novel pathways such as 6π-electrocyclization reactions (Al-Mousawi & El-Apasery, 2012). These reactions are pivotal for the development of compounds with potential biological activities.
One-Pot, Three-Component Reactions
Research demonstrates the compound's use in one-pot, three-component reactions, facilitating the synthesis of ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylate and its analogues. These processes highlight the compound's role in generating intermediates for kinase inhibitors, showcasing its importance in medicinal chemistry (Xu et al., 2015).
Non-Linear Optical (NLO) Properties
A study on a closely related molecule, ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate, revealed its potential in non-linear optical applications. The molecule's strong electrophilicity and significant first hyperpolarizability indicate its suitability for NLO responses, highlighting a novel application in materials science (Rawat & Singh, 2015).
Cytotoxic Effects in Cancer Research
Compounds synthesized from (E)-ethyl 2-cyano-2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)acetate have been evaluated for cytotoxic effects against tumor cell lines. Some derivatives exhibited significant inhibitory effects, surpassing that of reference drugs like doxorubicin, and showed non-cytotoxicity towards normal cells. This points to their potential as cancer therapeutics (Flefel et al., 2015).
Mechanism of Action
properties
IUPAC Name |
ethyl (2E)-2-cyano-2-[(3-morpholin-4-ylsulfonylphenyl)hydrazinylidene]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5S/c1-2-24-15(20)14(11-16)18-17-12-4-3-5-13(10-12)25(21,22)19-6-8-23-9-7-19/h3-5,10,17H,2,6-9H2,1H3/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCRXQOUNUHNTJ-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-4-methoxyaniline](/img/structure/B2609829.png)


![2-Chloro-N-[(1-ethylpyrazol-4-yl)methyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B2609832.png)


![3-((2,5-dimethylphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2609839.png)




![N-(3,4-dimethoxyphenyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2609846.png)

